molecular formula C₂₁H₂₅NO B1140568 Hydroxy Terbinafine CAS No. 162227-13-6

Hydroxy Terbinafine

Cat. No. B1140568
M. Wt: 307.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Hydroxy Terbinafine synthesis involves complex chemical processes. A significant study related to its synthesis is not directly found, but the synthesis of Terbinafine involves the reaction of 1-bromo-6,6-dimethyl-2-hepten-4-yne with N-methyl-1-naphthalenemethanamine, further processed through Grignard reactions among other steps (Jia, 2001). Such detailed synthetic pathways provide insights into the complexity and precision required in creating antifungal agents like Hydroxy Terbinafine.

Molecular Structure Analysis

The molecular structure of Terbinafine, and by extension, Hydroxy Terbinafine, is crucial for its antifungal activity. Terbinafine's structure has been determined through various solid-state techniques, revealing its crystalline structure and how modifications might affect its pharmacological properties (Kuminek et al., 2013). Understanding the molecular structure is essential for developing effective formulations.

Chemical Reactions and Properties

Hydroxy Terbinafine's chemical properties are influenced by its structure, which allows for interactions with fungal cell membranes, leading to the inhibition of ergosterol synthesis, a vital component of fungal cell walls. Studies on Terbinafine and its derivatives show how their chemical reactions with biological targets result in antifungal activity. The mechanism of action primarily involves the inhibition of squalene epoxidase, preventing ergosterol synthesis (Ryder, 1989).

Physical Properties Analysis

The physical properties of Hydroxy Terbinafine, such as solubility, melting point, and stability, are vital for its formulation and effectiveness. While specific data on Hydroxy Terbinafine is scarce, Terbinafine's physical characteristics, like poor water solubility, have been addressed through various formulation strategies to enhance its bioavailability and therapeutic performance (Debnath et al., 2013).

Chemical Properties Analysis

The chemical stability and reactivity of Hydroxy Terbinafine are critical for its storage, handling, and pharmacological effect. The interaction of Terbinafine with different compounds and its stability in various formulations have been extensively studied, providing a foundation for understanding Hydroxy Terbinafine's chemical properties. For instance, the development of terbinafine-cyclodextrin complexes highlights efforts to improve solubility and stability, indicative of the chemical modification potential of Terbinafine and its derivatives (Uzqueda et al., 2010).

Scientific Research Applications

Hydrogels for Vaginal Candidiasis Management

Hydroxy Terbinafine loaded hydrogels have been studied for their potential in treating vaginal candidiasis, a common gynecological disorder. These gels, developed using natural polymers, demonstrated prolonged drug release and superior anti-candida activity compared to marketed products, showing promise for effective vaginal delivery of Terbinafine (Arpa et al., 2020).

Controlled Release from pH-Sensitive Hydrogels

Terbinafine hydrochloride's controlled release from pH-sensitive poly(acrylamide/maleic acid) hydrogels has been investigated. These hydrogels, prepared using gamma-rays, showed that terbinafine adsorption increased with the amount of maleic acid in the gel system, offering a customizable delivery system based on pH sensitivity (Şen et al., 2000).

High Skin Penetration Gels for External Use

Research on terbinafine hydrochloride-loaded liposome, known as transfersomes, has been conducted to improve the drug's skin penetration for treating onychomycosis. These formulations showed significantly higher absorption rates than commercial creams, indicating their effectiveness for external application (Yang et al., 2015).

Iontophoretic Delivery for Skin Fungal Infections

Iontophoresis has been explored as a method to enhance the delivery of terbinafine hydrochloride into skin layers. This approach showed that iontophoresis could deliver higher drug levels more rapidly into skin layers, suggesting its potential in treating skin fungal infections (Sachdeva et al., 2010).

Inhalable Microparticles for Pulmonary Fungal Infections

Inhalable microparticles containing terbinafine have been developed for the management of pulmonary fungal infections. The nano spray drying technique used here offers a novel approach to deliver antifungal agents directly to the lungs, potentially improving treatment outcomes for pulmonary aspergillosis (Almansour et al., 2020).

Safety And Hazards

Terbinafine has some safety concerns. Some people taking terbinafine have developed severe liver damage leading to liver transplant or death . Symptoms of liver damage include nausea, upper stomach pain, vomiting, loss of appetite, tiredness, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) .

Future Directions

There is significant interest in developing the drug for the treatment of deep mycoses, either alone or in combination, for disorders such as cryptococcosis, invasive aspergillosis, and other mould infections . Also, there is potential for use as fungicides in agriculture due to their synergistic effects with furan-2-carboxylate .

properties

IUPAC Name

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEJUKJZTGFNKY-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Terbinafine

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